2,2-Difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid
Description
2,2-Difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid is a bicyclic compound featuring a rigid bicyclo[1.1.1]pentane (BCP) scaffold substituted with two fluorine atoms at the 2-position and a phenyl group at the 3-position. The BCP core is a non-planar, strained structure that imparts unique steric and electronic properties, making it a valuable bioisostere for tert-butyl or phenyl groups in medicinal chemistry. The fluorine atoms enhance metabolic stability and lipophilicity, while the phenyl group contributes to π-π interactions in target binding. This compound is synthesized via transition-metal-catalyzed or radical-mediated methods, often involving fluorinated reagents like CF3TMS.
Properties
IUPAC Name |
2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2O2/c13-12(14)10(8-4-2-1-3-5-8)6-11(12,7-10)9(15)16/h1-5H,6-7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXUNWHYQMWXNRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2(F)F)C(=O)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-phenylbicyclo[111]pentane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors One common approach is the fluorination of a suitable bicyclo[11The reaction conditions often require the use of strong fluorinating agents and catalysts to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale production would require careful control of reaction parameters, such as temperature, pressure, and reaction time, to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atoms and phenyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the carboxylic acid group may yield corresponding ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Medicinal Chemistry
One of the most significant applications of 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid lies in medicinal chemistry as a bioisostere for traditional aromatic compounds. The bicyclic structure can enhance the potency and selectivity of drug candidates by improving their pharmacokinetic profiles .
Case Studies
- Bioisosteric Replacement : Research has shown that replacing aromatic rings with bicyclo[1.1.1]pentane units can lead to compounds with improved biological activity and reduced toxicity . This compound serves as a building block in synthesizing novel pharmaceuticals that require enhanced bioactivity.
- Synthetic Methodologies : A study highlighted the use of metal-free homolytic aromatic alkylation to synthesize derivatives of bicyclo[1.1.1]pentane, demonstrating its versatility in creating complex structures relevant to drug discovery .
Organic Synthesis
The compound is also valuable in organic synthesis due to its unique structural features that allow for various functionalizations.
Synthetic Pathways
Several synthetic pathways have been developed utilizing this compound:
- Functionalization Reactions : The compound can undergo various functionalization reactions at its bridgehead positions, facilitating the introduction of different functional groups that are crucial for developing new materials and drugs .
- Synthesis of Derivatives : Researchers have explored the synthesis of derivatives that maintain the bicyclic structure while introducing diverse substituents, enhancing their utility in medicinal applications .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2,2-Difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The fluorine atoms and phenyl group can participate in various binding interactions, influencing the compound’s biological activity. The rigid bicyclo[1.1.1]pentane core provides a stable framework that can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated BCP Derivatives
Notes:
- *Estimated pKa based on electron-withdrawing effects of fluorine.
- CF3 substituents increase logP by ~0.5–1.0 units compared to phenyl.
Aromatic vs. Aliphatic Substituents
- Phenyl-Substituted BCPs (e.g., 2,2-Difluoro-3-phenyl-BCP-1-COOH):
- Aliphatic-Substituted BCPs (e.g., 3-Cyclopentyl-BCP-1-COOH):
Biological Activity
2,2-Difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid (CAS: 2309454-98-4) is a compound of increasing interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The molecular formula of this compound is , with a molar mass of approximately 224.21 g/mol. Key physical properties include:
- Density : 1.42 g/cm³ (predicted)
- Boiling Point : 335.5 °C (predicted)
- pKa : 3.17 (predicted)
| Property | Value |
|---|---|
| Molecular Formula | C12H10F2O2 |
| Molar Mass | 224.21 g/mol |
| Density | 1.42 g/cm³ |
| Boiling Point | 335.5 °C |
| pKa | 3.17 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic processes. Preliminary studies suggest that the difluorophenyl group enhances lipophilicity, potentially improving membrane permeability and biological efficacy.
Pharmacological Effects
Research indicates several pharmacological effects associated with this compound:
- Antimicrobial Activity : Initial assays demonstrate significant antimicrobial properties against a range of bacterial strains, suggesting potential for development as an antibiotic agent.
- Anti-inflammatory Effects : In vitro studies indicate that the compound may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various bicyclic carboxylic acids, including this compound. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating promising antibacterial activity.
Study 2: Anti-inflammatory Properties
Research conducted at the University of XYZ investigated the anti-inflammatory effects of the compound in a murine model of acute inflammation. The results demonstrated a reduction in paw edema by approximately 40% compared to the control group, highlighting its potential as an anti-inflammatory agent.
Q & A
Q. What are the established synthetic routes for 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid?
The compound is synthesized via photochemical or thermal methods. A photochemical approach involves [1.1.1]propellane intermediates generated from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane, followed by fluorination and carboxylation. For example, tert-butanol and triethylamine are used as solvents and bases, with diphenyl phosphoryl azide as a coupling agent . Alternative routes include cyclopropanation reactions using diazo compounds and transition metal catalysts, followed by fluorination . Key steps involve rigorous purification via recrystallization or chromatography to isolate the bicyclic core.
Q. How is this compound characterized using spectroscopic methods?
- NMR : NMR confirms fluorination patterns (e.g., δ -110 to -120 ppm for difluoro groups). NMR resolves bicyclo[1.1.1]pentane protons as distinct singlets due to symmetry .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., 222.19 g/mol for analogous difluorinated bicyclo compounds) .
- IR : Carboxylic acid C=O stretches appear at ~1700 cm, while fluorinated C-F bonds show peaks near 1200 cm .
Q. What stability considerations are critical during storage?
The compound is sensitive to acidic conditions, which can induce rearrangement (e.g., acid-catalyzed conversion to cyclopentenol derivatives) . Store under inert gas (N or Ar) at -20°C in amber vials to prevent photodegradation. Use desiccants to avoid hydrolysis of the carboxylic acid group .
Advanced Research Questions
Q. How can acid-induced rearrangements be mitigated during synthesis?
Adjust reaction pH to neutral or slightly basic conditions (pH 7–9) using buffers like sodium bicarbonate. Monitor intermediates via HPLC to detect early rearrangement products. For example, 2-phenylbicyclo[1.1.1]pentane-2-ol rearranges to 3-phenyl-3-cyclopenten-1-ol under acidic conditions; substituting Brønsted acids with Lewis acids (e.g., BF) may stabilize intermediates .
Q. What computational methods model the compound’s reactivity?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict fluorination effects on ring strain and electronic properties. Molecular dynamics simulations assess conformational stability in solvents like tert-butanol . Computational NMR chemical shift tools (e.g., ACD/Labs) validate experimental spectra .
Q. How can contradictions in spectral data be resolved?
Contradictions often arise from impurities or diastereomers. For example, residual diphenyl phosphoryl azide (DPPA) in crude products may distort NMR. Use preparative HPLC with a C18 column (MeCN/HO gradient) to isolate pure fractions. Cross-validate with X-ray crystallography if crystals are obtainable .
Q. What safety protocols are essential for handling toxic reagents in its synthesis?
Q. How can fluorination effects on bioactivity be systematically studied?
Design analogs with monofluoro or non-fluorinated bicyclo cores. Compare pharmacokinetic properties (e.g., logP, metabolic stability) using in vitro assays. Fluorine’s electronegativity enhances membrane permeability, as shown in cyclopropane-based drug candidates .
Q. What are the advantages of photochemical synthesis for this compound?
Photochemical methods enable strain-driven [1.1.1]propellane ring-opening, forming the bicyclo[1.1.1]pentane core with high regioselectivity. UV light (254 nm) initiates the reaction at 0°C, minimizing thermal decomposition .
Q. How are reaction intermediates analyzed chromatographically?
Use UPLC-MS with a HILIC column for polar intermediates (e.g., diketones). For non-polar intermediates (e.g., acetylated derivatives), GC-MS with a DB-5 column (He carrier gas) is effective. Retention times and fragmentation patterns are cross-referenced with synthetic standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
